molecular formula C15H13BrO3 B13951436 5-Benzyloxy-2-bromophenylacetic acid CAS No. 64434-24-8

5-Benzyloxy-2-bromophenylacetic acid

Cat. No.: B13951436
CAS No.: 64434-24-8
M. Wt: 321.16 g/mol
InChI Key: IPZADSPJONCCNJ-UHFFFAOYSA-N
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Description

5-Benzyloxy-2-bromophenylacetic acid is an organic compound with a molecular structure that includes a benzyloxy group, a bromine atom, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-2-bromophenylacetic acid typically involves the bromination of 5-benzyloxyphenylacetic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-2-bromophenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 5-benzyloxy-2-aminophenylacetic acid or 5-benzyloxy-2-thiolphenylacetic acid.

    Oxidation: Formation of 5-benzyloxybenzoic acid.

    Reduction: Formation of 5-benzyloxyphenylacetic acid.

Mechanism of Action

The mechanism of action of 5-Benzyloxy-2-bromophenylacetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyloxy-2-chlorophenylacetic acid
  • 5-Benzyloxy-2-fluorophenylacetic acid
  • 5-Benzyloxy-2-iodophenylacetic acid

Uniqueness

5-Benzyloxy-2-bromophenylacetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs.

Properties

CAS No.

64434-24-8

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

2-(2-bromo-5-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C15H13BrO3/c16-14-7-6-13(8-12(14)9-15(17)18)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18)

InChI Key

IPZADSPJONCCNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)CC(=O)O

Origin of Product

United States

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